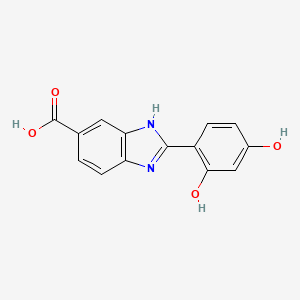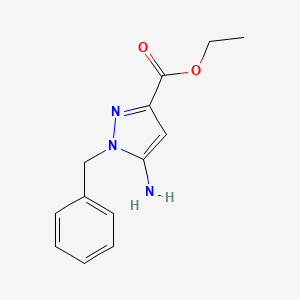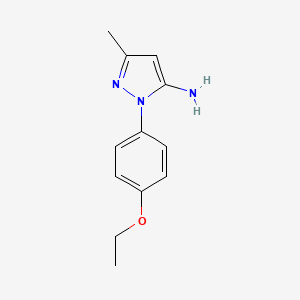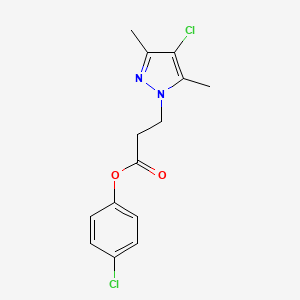
2,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2,4-dihidroxi-2-fenil-1H-bencimidazol-5-carboxílico es un derivado de benzimidazol conocido por sus diversas aplicaciones en química medicinal y ciencia de materiales. Los compuestos de benzimidazol son reconocidos por su similitud estructural con la purina, lo que los convierte en valiosos en el diseño de fármacos y otros campos de investigación científica .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2,4-dihidroxi-2-fenil-1H-bencimidazol-5-carboxílico típicamente implica la condensación de 1,2-diaminas aromáticas con ácidos carboxílicos. Un método eficiente es la síntesis acelerada de microgotas, donde las 1,2-diaminas aromáticas reaccionan con ácidos carboxílicos alquílicos o arílicos en microgotas cargadas electrostáticamente generadas utilizando una fuente de iones de nano-electrospray . Este método acelera significativamente la reacción en comparación con la síntesis a granel.
Otro enfoque es la conversión en una sola etapa de ácidos carboxílicos en benzimidazoles a través de una metodología promovida por HBTU. Este método es suave, libre de ácidos y produce alta eficiencia .
Métodos de Producción Industrial
Los métodos de producción industrial para derivados de benzimidazol a menudo implican reacciones de condensación a gran escala bajo condiciones controladas. El uso de catalizadores y parámetros de reacción optimizados garantiza un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2,4-dihidroxi-2-fenil-1H-bencimidazol-5-carboxílico experimenta varias reacciones químicas, que incluyen:
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados de quinona, mientras que las reacciones de reducción pueden producir derivados de amina .
Aplicaciones Científicas De Investigación
El ácido 2,4-dihidroxi-2-fenil-1H-bencimidazol-5-carboxílico tiene numerosas aplicaciones en investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas orgánicas complejas.
Industria: Utilizado en el desarrollo de materiales avanzados con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del ácido 2,4-dihidroxi-2-fenil-1H-bencimidazol-5-carboxílico implica su interacción con objetivos moleculares como enzimas y receptores. La similitud estructural del compuesto con la purina le permite interferir con la síntesis y función de los ácidos nucleicos, lo que lleva a sus efectos biológicos . Las vías involucradas incluyen la inhibición de la síntesis de ADN y la interrupción de los procesos celulares esenciales para la supervivencia de las células cancerosas .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 2-(3,4-dihidroxi-fenil)-1H-bencimidazol-5-carboxílico: Otro derivado de benzimidazol con características estructurales similares.
4-(1H-benzo[d]imidazol-2-il)anilina: Conocido por su actividad antimicrobiana.
Unicidad
El ácido 2,4-dihidroxi-2-fenil-1H-bencimidazol-5-carboxílico destaca por sus dos grupos hidroxilo, que mejoran su reactividad y potencial para formar enlaces de hidrógeno. Esta característica única contribuye a sus diversas aplicaciones en química medicinal y ciencia de materiales .
Propiedades
Número CAS |
1018501-25-1 |
|---|---|
Fórmula molecular |
C14H10N2O4 |
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
2-(2,4-dihydroxyphenyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C14H10N2O4/c17-8-2-3-9(12(18)6-8)13-15-10-4-1-7(14(19)20)5-11(10)16-13/h1-6,17-18H,(H,15,16)(H,19,20) |
Clave InChI |
JTRRGSLOOQTFAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)O)NC(=N2)C3=C(C=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12123871.png)
![4-fluoro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12123873.png)
![Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B12123878.png)

![[5-Bromo-2-(methylamino)pyridin-3-yl]methanol](/img/structure/B12123886.png)
![2-[(Furan-2-ylmethyl)amino]-N-phenylacetamide](/img/structure/B12123891.png)
![4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12123897.png)
![(5Z)-3-morpholin-4-yl-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12123904.png)




![3-Oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B12123940.png)

